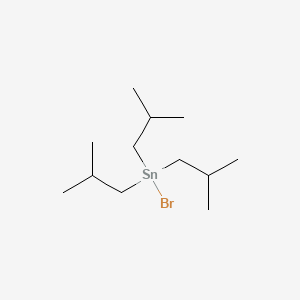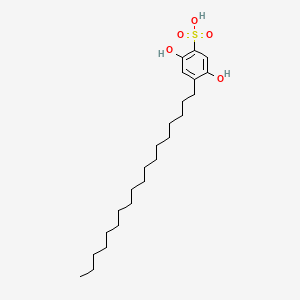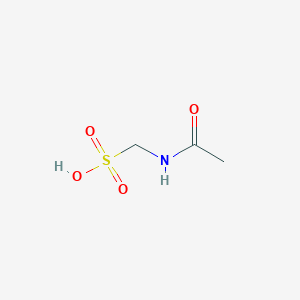
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate is a chemical compound with the molecular formula C14H25BrNO5 It is characterized by the presence of a bromine atom, a hydroxyl group, a nitro group, and a decanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate typically involves the following steps:
Esterification: The resulting brominated intermediate is then esterified with decanoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-bromo-3-oxo-1-methyl-2-nitrobutyl decanoate.
Reduction: Formation of 2-bromo-3-hydroxy-1-methyl-2-aminobutyl decanoate.
Substitution: Formation of 2-azido-3-hydroxy-1-methyl-2-nitrobutyl decanoate or 2-thio-3-hydroxy-1-methyl-2-nitrobutyl decanoate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl acetate
- 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl hexanoate
- 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl octanoate
Uniqueness
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate is unique due to its specific ester group (decanoyl) which imparts distinct physicochemical properties and potential biological activities compared to its analogs with different ester groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
74912-42-8 |
|---|---|
Molekularformel |
C15H28BrNO5 |
Molekulargewicht |
382.29 g/mol |
IUPAC-Name |
(3-bromo-4-hydroxy-3-nitropentan-2-yl) decanoate |
InChI |
InChI=1S/C15H28BrNO5/c1-4-5-6-7-8-9-10-11-14(19)22-13(3)15(16,12(2)18)17(20)21/h12-13,18H,4-11H2,1-3H3 |
InChI-Schlüssel |
JLPOMTDHZCNARV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(C)C(C(C)O)([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


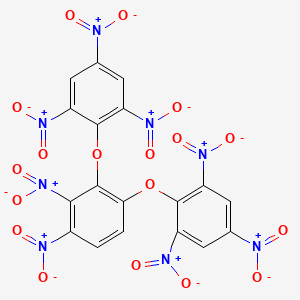


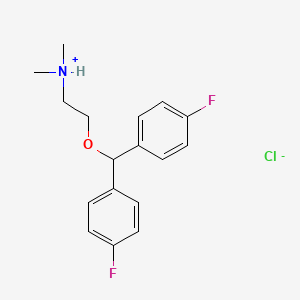


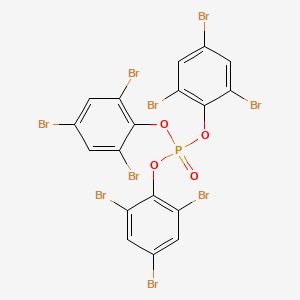

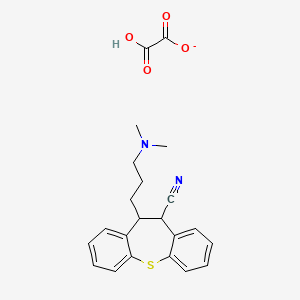
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)
